molecular formula C13H27NO4Si B564393 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester CAS No. 1076199-67-1

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester

Cat. No.: B564393
CAS No.: 1076199-67-1
M. Wt: 289.447
InChI Key: HXKROIHBEBVHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is a complex organic compound that features a tert-butyldimethylsilyloxy group, a methylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the methylamino group can participate in hydrogen bonding and other interactions. The ester group can be hydrolyzed to release the active acid form, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butyldimethylsilyloxy)-5-oxopentanoic acid methyl ester: Lacks the methylamino group, making it less versatile in certain reactions.

    5-(1-Methylamino)-5-oxopentanoic acid methyl ester: Lacks the tert-butyldimethylsilyloxy group, which can affect its stability and reactivity.

Uniqueness

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is unique due to the presence of both the tert-butyldimethylsilyloxy and methylamino groups. This combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKROIHBEBVHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675742
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-67-1
Record name Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.